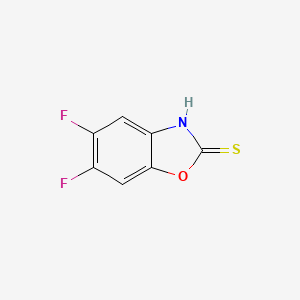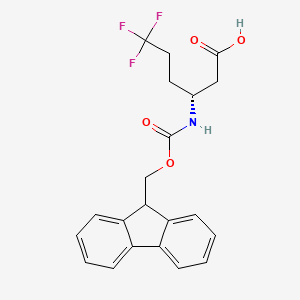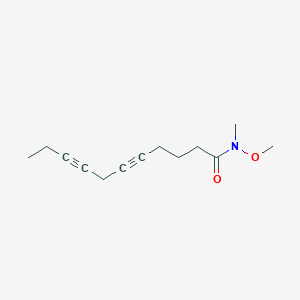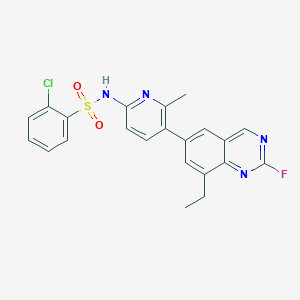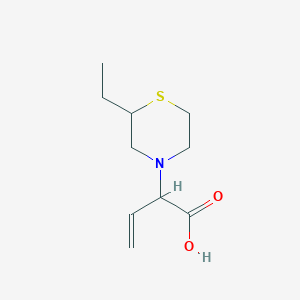![molecular formula C9H14O3 B12843892 (1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,4S)-ethyl 7-oxabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate typically involves the Diels-Alder reaction of furans with olefinic or acetylenic compounds . This reaction is known for its ability to form bicyclic structures efficiently. The reaction conditions often include the use of a solvent such as toluene and a catalyst like palladium to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the oxirane ring opens up to form different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of (1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-methanol: Similar structure but with a hydroxyl group instead of an ester.
Uniqueness
(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity and potential biological activity compared to its analogs. The presence of the oxirane ring also adds to its distinctiveness, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H14O3 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
ethyl (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-2-11-9(10)7-5-6-3-4-8(7)12-6/h6-8H,2-5H2,1H3/t6-,7-,8+/m0/s1 |
InChI-Schlüssel |
XXCACDZPLZGDIH-BIIVOSGPSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1C[C@@H]2CC[C@H]1O2 |
Kanonische SMILES |
CCOC(=O)C1CC2CCC1O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



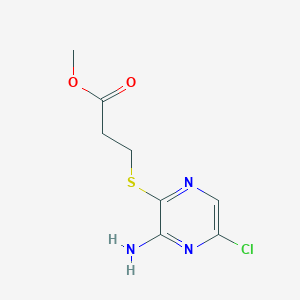

![3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12843826.png)
![1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B12843829.png)
